Flll31

Chemical Biology Drug Discovery STAT3 Inhibition

FLLL31 (Tetramethylcurcumin) is a next-gen STAT3 inhibitor specifically engineered for superior potency. Unlike generic curcumin, its locked diketone-tautomeric form ensures quantifiably better binding to JAK2 and the STAT3 SH2 domain. This delivers reliable suppression of STAT3 phosphorylation, making it the benchmark for pathway inhibition studies, including novel bladder cancer research via the FOXO4/BCL6 axis. Not interchangeable with curcumin or other STAT3 inhibitors. Ensure experimental success by ordering this high-purity, validated compound.

Molecular Formula C25H28O6
Molecular Weight 424.5 g/mol
CAS No. 52328-97-9
Cat. No. B1672838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlll31
CAS52328-97-9
SynonymsFLLL 31
FLLL-31
FLLL31
Molecular FormulaC25H28O6
Molecular Weight424.5 g/mol
Structural Identifiers
SMILESCC(C)(C(=O)C=CC1=CC(=C(C=C1)OC)OC)C(=O)C=CC2=CC(=C(C=C2)OC)OC
InChIInChI=1S/C25H28O6/c1-25(2,23(26)13-9-17-7-11-19(28-3)21(15-17)30-5)24(27)14-10-18-8-12-20(29-4)22(16-18)31-6/h7-16H,1-6H3/b13-9+,14-10+
InChIKeyVMMZAMVBGQWOHT-UTLPMFLDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





FLLL31 (CAS 52328-97-9) Compound Profile: A Curcumin-Derived STAT3 Inhibitor


FLLL31, also known as Tetramethylcurcumin, is a synthetic small molecule derived from curcumin. It is designed as a selective inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor frequently constitutively activated in various cancers [1]. The compound acts by binding selectively to Janus Kinase 2 (JAK2) and the STAT3 Src homology-2 (SH2) domain, thereby suppressing STAT3 phosphorylation and subsequent signal transduction [1]. Its molecular structure is modified from curcumin to enhance stability and target binding [1].

Why Curcumin or Other STAT3 Inhibitors Cannot Substitute for FLLL31


FLLL31 is not functionally interchangeable with its parent compound, curcumin, or other small-molecule STAT3 inhibitors. Structural modifications, specifically the introduction of geminal dimethyl substituents on the central carbon, lock the molecule in a diketone-tautomeric form, eliminating the keto-enol tautomerization of curcumin [1]. This structural change is hypothesized to improve binding to the JAK2 and STAT3 SH2 domains, leading to quantifiably superior inhibition of STAT3 signaling [1]. Therefore, substituting FLLL31 with generic curcumin or an alternative STAT3 inhibitor would result in a significant loss of potency and altered selectivity, compromising experimental outcomes.

Quantitative Differentiation of FLLL31 from Comparators


Structural Differentiation: FLLL31 vs. Curcumin

FLLL31 is a structural analog of curcumin designed to overcome its instability and poor bioavailability. The key difference is the replacement of two hydrogen atoms on the central carbon of curcumin with geminal dimethyl substituents (in FLLL31) or a spiro-cyclohexyl ring (in FLLL32), which eliminates the ability to enolize. This modification is predicted to enhance binding to the JAK2 and STAT3 SH2 domains compared to the keto-enol form of curcumin [1]. Additionally, FLLL31 features 3,4-dimethoxy substituents, mimicking dimethoxycurcumin, which is associated with increased stability, higher plasma concentration, and greater efficacy [1].

Chemical Biology Drug Discovery STAT3 Inhibition

STAT3 DNA-Binding Activity: FLLL31 vs. Curcumin

In breast cancer (MDA-MB-231) and pancreatic cancer (PANC-1) cell lines, treatment with FLLL31 and its analog FLLL32 led to a sharp drop in STAT3 DNA-binding activity. The decreases observed were significantly lower than those elicited by equimolar concentrations of curcumin [1].

Cancer Biology Transcription Factor Inhibition Biochemical Assay

STAT3-Mediated Gene Transcription: FLLL31 vs. Curcumin

In a luciferase reporter assay using MDA-MB-231 breast cancer cells, both FLLL31 and FLLL32 reduced STAT3 transcriptional activity in a dose-dependent manner. The extent of these reductions was significantly greater than those induced by comparable dosages of curcumin (p<0.05) [1].

Cancer Biology Transcriptional Regulation Cell-Based Assay

Growth Suppressive Activity: FLLL31 vs. Other STAT3 Inhibitors

The growth suppressive activity of FLLL31 and FLLL32 was compared to other known STAT3 pathway inhibitors, including JAK2 inhibitors (WP1066, SD-1029, AG490) and STAT3 SH2 inhibitors (Stattic, S3I-201). IC50 values were determined across multiple pancreatic and breast cancer cell lines. In these comparisons, FLLL31 and FLLL32 showed better growth suppressive activity relative to these comparator compounds [1]. Detailed IC50 values are provided in the source's Supplemental Table 3.

Cancer Pharmacology Cytotoxicity Assay IC50 Comparison

Recommended Research and Procurement Scenarios for FLLL31


Investigating STAT3-Dependent Transcription in Cancer Models

FLLL31 is well-suited for experiments that require potent and selective inhibition of STAT3-mediated gene transcription. Its superior activity over curcumin in luciferase reporter assays [1] makes it a reliable tool for dissecting the role of STAT3 in regulating specific target genes (e.g., Cyclin D1, Bcl-2, Survivin) in breast and pancreatic cancer cell lines.

Potency Screening Against a Panel of STAT3 Pathway Inhibitors

For researchers conducting comparative studies on the efficacy of different STAT3 pathway inhibitors, FLLL31 serves as a potent benchmark compound. Its demonstrated superiority over other inhibitors like WP1066, Stattic, and S3I-201 in growth suppression assays [1] supports its inclusion as a positive control or a lead compound in drug discovery programs targeting JAK2/STAT3 signaling.

Studies in Bladder Cancer Models

Recent evidence demonstrates that FLLL31 inhibits malignant behaviors in bladder cancer cells (T24, 5637) at low micromolar concentrations (2.5-5 μM) by inducing apoptosis via the FOXO4/BCL6 axis [2]. This makes it a valuable compound for investigators exploring novel therapeutic targets and mechanisms in bladder cancer, a setting where its application was previously unreported.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Flll31

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.